Cas no 175526-97-3 (2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid)

2-(1-tert-Butoxycarbonylpyrrolidin-3-yl)acetic acid is a protected derivative of pyrrolidine-3-acetic acid, featuring a tert-butoxycarbonyl (Boc) group at the nitrogen position. This compound is widely used in organic synthesis and pharmaceutical research as a versatile intermediate, particularly in peptide and heterocycle chemistry. The Boc group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions. The acetic acid moiety enables further functionalization via coupling or condensation reactions. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it a valuable building block for constructing complex molecular architectures. The compound is typically supplied as a crystalline solid with high purity, ensuring reproducible results in synthetic applications.
2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid structure
175526-97-3 structure
商品名:2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
CAS番号:175526-97-3
MF:C11H19NO4
メガワット:229.2729
MDL:MFCD02179024
CID:66031
PubChem ID:4343771

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 1-Boc-3-Pyrrolidineacetic acid
    • 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid
    • [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid
    • 3-Carboxymethylpyrrolidine-1-carboxylic acid tert-butyl ester
    • N-Boc-3-pyrrolidineacetic acid
    • 1-N-Boc-Pyrrolidine-3-acetic acid
    • 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
    • 1-Boc-3-pyrrolidine aceti...
    • 1-Boc-Pyrrolidine-3-acetic acid
    • 3-Pyrrolidineaceticacid, 1-[(1,1-diMethylethoxy)carbonyl]-
    • 3-CARBOXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid
    • 1-Boc-3-pyrrolidine acetic acid
    • (R)-2-(1-Boc-3-pyrrolidinyl)acetic Acid
    • n-boc-3-pyrrolidine acetic acid
    • 3-PYRROLIDINEACETIC ACID, 1-[(1,1-DIMETHYLETHOXY)CARBONYL]-
    • 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
    • SY015063
    • SY034789
    • PB34101
    • CS-W004932
    • [1-(tert-butoxycarbonyl)-pyrrolidin-3-yl]acetic acid
    • Q-102853
    • (R)-1-BOC-3-PYRROLIDINE ACETIC ACID
    • AM20090047
    • PB10325
    • N-Boc-3-pyrrolidineacetic acid, AldrichCPR
    • (3R)-1-BOC-3-PYRROLIDINEACETIC ACID
    • 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid;N-Boc-3-pyrrolidineacetic Acid
    • (S)-1-BOC-PYRROLIDINE-3-ACETIC ACID
    • EN300-94714
    • (S)-1-N-Boc-3-pyrrolidineacetic acid
    • FT-0770784
    • J-502374
    • GS-4481
    • MFCD05861546
    • 1-Boc-Pyrrolidin-3-acetic acid
    • (3S)-1-BOC-3-PYRROLIDINEACETIC ACID
    • SY097398
    • PB23283
    • J-502266
    • A814586
    • 1-N-Boc-pyrrolidine-3-acetic?acid
    • SKEXQIJIXQSFRX-UHFFFAOYSA-N
    • FT-0630192
    • 175526-97-3
    • AKOS013153467
    • 2-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-3-pyrrolidinyl]acetic acid
    • DTXSID50402156
    • SCHEMBL345307
    • A3898
    • 1-Boc-3-Pyrrolidineaceticacid
    • 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]ethanoic acid
    • FT-0630149
    • MFCD02179024
    • (R)-N-Boc-3-(R)-(1-Boc-Pyrrolidin-3-yl)-aceticacid
    • (S)-1-N-Boc-3-pyrrolidineaceticacid
    • (S)-(1-Boc-pyrrolidin-3-yl)aceticacid
    • DB-011987
    • (R)-N-Boc-3-pyrrolidineaceticacid
    • MDL: MFCD02179024
    • インチ: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
    • InChIKey: SKEXQIJIXQSFRX-UHFFFAOYSA-N
    • ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C(=O)O[H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 229.13100
  • どういたいしつりょう: 229.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.151
  • ゆうかいてん: No data available
  • ふってん: 357.4°C at 760 mmHg
  • フラッシュポイント: 169.945°C
  • 屈折率: 1.491
  • PSA: 66.84000
  • LogP: 1.65600
  • じょうきあつ: No data available

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid セキュリティ情報

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-94714-10g
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid
175526-97-3 95%
10g
$330.0 2023-09-01
Chemenu
CM107360-25g
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid
175526-97-3 97%
25g
$706 2023-03-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B12520-5g
1-Boc-3-Pyrrolidineacetic acid
175526-97-3 97%
5g
¥912.0 2022-10-09
abcr
AB168934-25 g
1-N-Boc-pyrrolidine-3-acetic acid, 96%; .
175526-97-3 96%
25g
€697.00 2023-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062400-5g
1-Boc-3-Pyrrolidineacetic acid
175526-97-3 97%
5g
¥465 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062400-10g
1-Boc-3-Pyrrolidineacetic acid
175526-97-3 97%
10g
¥1085 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062400-100mg
1-Boc-3-Pyrrolidineacetic acid
175526-97-3 97%
100mg
¥109 2023-04-15
eNovation Chemicals LLC
Y0991850-25g
2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
175526-97-3 95%
25g
$665 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JA165-1g
2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
175526-97-3 97%
1g
505CNY 2021-05-08
AstaTech
56876-25/G
1-N-BOC-PYRROLIDINE-3-ACETIC ACID
175526-97-3 96%
25g
$227 2023-09-17

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid 関連文献

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acidに関する追加情報

Introduction to 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic Acid (CAS No. 175526-97-3)

The compound 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid, with the CAS number 175526-97-3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group, a common protecting group in peptide synthesis, plays a crucial role in modulating the reactivity and stability of the molecule during various chemical transformations.

Recent studies have highlighted the versatility of this compound in medicinal chemistry applications. For instance, researchers have explored its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of peptide-based drugs. The presence of the Boc group allows for precise control over the reactivity of the amino group in the pyrrolidine ring, making it an ideal candidate for multi-step synthesis pathways.

The synthesis of 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid typically involves a combination of nucleophilic substitution and coupling reactions. The Boc group is introduced via a standard protection step, ensuring that the amino group remains inert during subsequent reactions. This approach has been optimized in recent studies to enhance yield and purity, making it a reliable method for large-scale production.

In terms of applications, this compound has shown promise in various fields, including drug delivery systems and enzyme inhibitors. Its ability to form stable amide bonds with other molecules makes it particularly useful in constructing complex molecular architectures. Recent research has also focused on its potential as a building block for creating bioisosteres, which are compounds that mimic the biological activity of existing drugs but with improved pharmacokinetic properties.

The structural features of CAS No. 175526-97-3 contribute significantly to its reactivity and functionality. The pyrrolidine ring provides a rigid framework that enhances molecular stability, while the acetic acid group introduces acidity and hydrogen bonding capabilities. These properties make it an attractive candidate for use in both academic and industrial settings.

Moreover, advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various reaction conditions with greater accuracy. Molecular modeling studies have provided insights into its electronic structure and reactivity patterns, facilitating the design of more efficient synthetic routes.

In conclusion, 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid (CAS No. 175526-97-) stands out as a versatile and valuable compound in modern organic chemistry. Its unique structure, combined with recent advancements in synthetic methodologies and computational tools, positions it as a key player in the development of novel therapeutic agents and advanced materials.

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